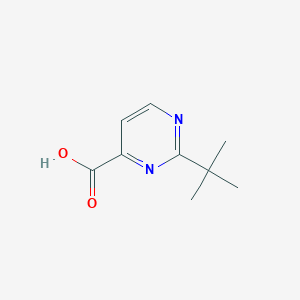

2-Tert-butylpyrimidine-4-carboxylic acid

Overview

Description

2-Tert-butylpyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. The tert-butyl group attached to the pyrimidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylpyrimidine-4-carboxylic acid typically involves the reaction of 2,4,6-tri-tert-butylpyrimidine with appropriate reagents. One common method includes the reaction of 3,3-dimethyl-2-butanone with trimethylacetonitrile in the presence of trifluoromethanesulfonic anhydride in dichloromethane . This reaction yields the desired pyrimidine derivative with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce pyrimidine-4-methanol.

Scientific Research Applications

2-Tert-butylpyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.

Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-tert-butylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,4,6-Tri-tert-butylpyrimidine: This compound is similar in structure but has additional tert-butyl groups, making it more sterically hindered.

2,6-Di-tert-butylpyridine: Another related compound with tert-butyl groups attached to a pyridine ring, used as a non-nucleophilic base.

Uniqueness: 2-Tert-butylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Tert-butylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a tert-butyl group and a carboxylic acid functional group. The presence of these groups influences its chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Chemokine Receptor Modulation : The compound has been studied for its ability to modulate chemokine receptors, which play crucial roles in immune responses and inflammation. This suggests potential therapeutic implications in conditions like asthma and multiple sclerosis .

- Insecticidal Properties : Its derivatives have shown promise in agricultural applications, particularly as insecticides, indicating a broader scope of biological activity beyond human health .

- Antiviral and Anticancer Activities : Preliminary studies suggest that the compound may possess antiviral and anticancer properties, making it a candidate for further investigation in these areas .

The mechanism of action for this compound involves interactions with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways crucial for cellular function and disease progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Chemokine Receptor Interaction :

- A study demonstrated that the compound binds to chemokine receptors, influencing cellular signaling pathways essential for immune response modulation. This interaction highlights its potential in treating inflammatory diseases .

- In Vitro Studies :

-

Synthetic Applications :

- The compound serves as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in medicinal chemistry .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | Bromine substituent at position 5 | Enhanced binding affinity to certain targets |

| 2-(tert-butyl)-pyrimidine-4-carboxylic acid | Lacks bromine substituent | Different reactivity and stability |

| 5-Bromo-2-methylthio-pyrimidine-4-carboxylic acid | Methylthio group at position 2 | Different biological activity profile |

This table illustrates the distinctiveness of this compound compared to its analogs, emphasizing its potential for targeted drug design.

Properties

IUPAC Name |

2-tert-butylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIIVQRRLQDQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.